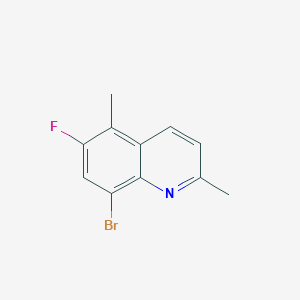

8-Bromo-6-fluoro-2,5-dimethylquinoline

Description

8-Bromo-6-fluoro-2,5-dimethylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₁H₉BrFN and a molar mass of 268.06 g/mol. The quinoline core is substituted with bromo (position 8), fluoro (position 6), and two methyl groups (positions 2 and 5). These substituents confer unique electronic and steric properties:

- Fluoro (F): A small, electronegative group that enhances lipophilicity and influences electronic distribution.

- Methyl (CH₃): Electron-donating groups that increase steric hindrance and modulate solubility.

Quinoline derivatives are pivotal in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrFN |

|---|---|

Molecular Weight |

254.10 g/mol |

IUPAC Name |

8-bromo-6-fluoro-2,5-dimethylquinoline |

InChI |

InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3 |

InChI Key |

QGNGJSBWBVVWKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br |

Origin of Product |

United States |

Preparation Methods

Skraup and Modified Skraup Synthesis

The Skraup reaction, a classical method for quinoline synthesis, involves condensing aniline derivatives with glycerol in the presence of sulfuric acid. For 8-bromo-6-fluoro-2,5-dimethylquinoline, a modified Skraup approach is inferred from analogous syntheses. For example, 5-bromo-8-fluoroquinoline was prepared by heating 5-bromo-2-fluoroaniline with glycerol, sodium 3-nitrobenzene sulfonate, and concentrated sulfuric acid at 140°C for 2 hours. Adapting this method, a starting material such as 2-amino-4-bromo-6-fluoro-3,5-dimethylbenzene could undergo cyclization to introduce the methyl groups at positions 2 and 5.

Critical factors include:

Friedlander Annulation

The Friedlander reaction, which couples ortho-aminoaryl ketones with α-methylene carbonyl compounds, offers a route to regioselectively substituted quinolines. For instance, reacting 2-amino-4-bromo-5-fluoroacetophenone with methyl vinyl ketone in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) could yield the target compound. This method is advantageous for introducing methyl groups at positions 2 and 5 during cyclization.

Halogenation and Functionalization Techniques

Direct Bromination and Fluorination

Electrophilic aromatic substitution (EAS) on preformed quinoline intermediates can introduce bromo and fluoro groups. However, the electron-deficient nature of the quinoline ring complicates direct halogenation. Directed ortho-metalation (DoM) strategies using lithium bases may enhance regioselectivity. For example:

-

Lithiation at C8 : Treating 2,5-dimethylquinoline with LDA at -78°C generates a lithiated intermediate at C8, which reacts with bromine sources (e.g., Br₂ or NBS) to install the bromo group.

-

Fluorination via Balz-Schiemann : A diazonium intermediate derived from a C6-amino group could be decomposed with HF-pyridine to introduce fluorine.

Post-Cyclization Functionalization

Late-stage functionalization avoids harsh cyclization conditions for sensitive substituents:

-

Methylation : Ullmann coupling or nucleophilic substitution with methyl iodide/quaternary ammonium salts introduces methyl groups.

-

Halogen exchange : Finkelstein-like reactions may replace chloro or nitro groups with bromo/fluoro under catalytic conditions.

Catalytic and Solvent Systems

Organic Acid Catalysts

The patent EP0132714B1 emphasizes replacing mineral acids with organic acids (e.g., anthranilic acid derivatives) to reduce byproducts. For example, 6-fluoroanthranilic acid serves as both a reactant and catalyst in quinoline synthesis, enabling yields >70% under optimized conditions.

Solvent Selection

Non-nitro solvents like toluene or xylene improve reaction control and reduce oxidative side reactions. Polar aprotic solvents (e.g., DMSO) enhance solubility of halogenated intermediates but may complicate purification.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2,5-dimethylquinoline undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The fluorine atom can be substituted by electrophiles under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

Electrophilic substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted quinolines with various functional groups.

Electrophilic substitution: Formation of halogenated quinolines.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-6-fluoro-2,5-dimethylquinoline has been investigated for its antibacterial , antiviral , and anticancer properties. The halogen substituents enhance its binding affinity to biological targets, potentially inhibiting specific enzymes involved in disease pathways.

Case Study Example : A study demonstrated that this compound exhibits selective inhibition of certain cancer-related enzymes, suggesting its potential as a therapeutic agent in oncology. Further research is required to elucidate its complete pharmacological profile and possible side effects.

Biochemical Pathway Modulation

Research indicates that this compound can modulate various biochemical pathways. It has shown promise in:

- Inhibiting specific enzymes linked to metabolic disorders.

- Altering signaling pathways associated with cancer proliferation.

Data Table: Biological Activities

| Activity Type | Target | Mechanism |

|---|---|---|

| Antibacterial | Bacterial enzymes | Inhibition of cell wall synthesis |

| Antiviral | Viral replication enzymes | Disruption of viral lifecycle |

| Anticancer | Oncogenic pathways | Selective enzyme inhibition |

Materials Science

The compound's unique properties make it suitable for developing new materials with enhanced performance characteristics. Its structural modifications can lead to novel applications in:

- Organic electronics

- Photovoltaic devices

- Sensors

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The compound is compared to two analogs: 5-Bromo-6-fluoro-8-methylquinoline () and a fused-ring quinoline derivative (). Key differences include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Positioning: In this compound, bromo at position 8 may hinder electrophilic substitution at the para position, while fluoro at position 6 directs reactivity ortho/para to itself. 5-Bromo-6-fluoro-8-methylquinoline () has bromo at position 5, altering electronic effects and reaction pathways. The single methyl at position 8 results in lower molecular weight (254.03 vs. 268.06 g/mol), likely improving aqueous solubility .

Spectroscopic Differences: The fused-ring compound () exhibits distinct ESI-MS peaks at m/z 364.1275 [M – OCH₃]+ (for Br⁷⁹) and 366.0756 [M – OCH₃]+ (for Br⁸¹), attributed to methoxy loss . Such fragmentation patterns are absent in simpler quinoline derivatives like the target compound.

Reactivity and Stability: Methyl groups in the target compound may stabilize the quinoline ring against oxidation but could slow down halogen displacement reactions due to steric effects. The fused-ring analog () contains methoxy groups, which are more labile under acidic conditions compared to halogens or methyl groups .

Implications for Drug Design

- Lipophilicity: The target compound’s dual methyl groups likely increase logP compared to the mono-methyl analog, enhancing membrane permeability but risking toxicity.

- Synthetic Accessibility: The fused-ring derivative () requires complex synthesis, whereas this compound can be synthesized via direct halogenation and alkylation of quinoline.

Biological Activity

8-Bromo-6-fluoro-2,5-dimethylquinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF, with a molecular weight of approximately 254.1 g/mol. The structural features include:

- Bromine at position 8

- Fluorine at position 6

- Methyl groups at positions 2 and 5

These substitutions contribute to its unique chemical reactivity and biological properties, enhancing its binding affinity to various molecular targets.

The mechanism of action of this compound involves interaction with specific enzymes and receptors. The bromine and fluorine atoms increase the compound's selectivity and potency against biological targets. Research indicates that this compound can modulate various biochemical pathways, leading to its observed effects in different biological systems.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antibacterial and antiviral properties. It has been investigated for its efficacy against various bacterial strains and viruses, demonstrating promising results in inhibiting their growth.

-

Anticancer Properties :

- The compound has been evaluated for its potential as an anticancer agent. It shows selective inhibition of cancer-related enzymes, which may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have indicated that it can inhibit tumor cell proliferation effectively.

-

Anti-inflammatory Effects :

- There is evidence suggesting that this compound possesses anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Bromine at position 8; Fluorine at position 6; Methyl groups at positions 2 and 5 | Enhanced reactivity due to specific halogen positioning |

| 8-Bromo-6-fluoro-4,7-dimethylquinoline | Bromine at position 8; Fluorine at position 6; Methyl groups at positions 4 and 7 | Different methyl positioning affects reactivity |

| 5-Bromo-N4,6-dimethylquinoline | Bromine at position 5; Dimethylamino groups | Alters reactivity due to different bromination position |

| 6-Fluoro-N4,8-dimethylquinoline | Fluorine at position 6; Dimethylamino groups | Fluorine substitution affects electronic properties |

This table illustrates how the specific positioning of halogens and methyl groups influences the biological activity and reactivity of these compounds.

Case Studies

-

Antitubercular Activity :

- A study investigated the antitubercular activity of quinoline derivatives including modifications similar to those found in this compound. The findings indicated that certain derivatives exhibited effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) significantly lower than standard treatments .

- Antimalarial Potential :

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-6-fluoro-2,5-dimethylquinoline?

Basic Synthesis Methodology

- Conventional Halogenation : Start with 6-fluoro-2,5-dimethylquinoline. Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) under reflux. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3). Purify via column chromatography (silica gel, gradient elution) .

- Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 150°C, 20 min) using KF·2H₂O as a fluorinating agent. This method reduces side products like dehalogenated derivatives .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Conventional Halogenation | 65–75 | 6–8 h | Scalability |

| Microwave-Assisted | 80–85 | 20 min | Reduced byproducts |

Q. How should researchers handle and store this compound?

Safety and Storage Protocol

- Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential halogenated compound toxicity. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

- Storage : Keep in amber vials under nitrogen at –20°C to prevent bromine displacement or photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water 60:40) every 6 months .

Q. What analytical techniques are critical for characterizing this compound?

Characterization Workflow

NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (δ 2.3–2.6 ppm for methyl groups; δ 8.1–8.4 ppm for quinoline protons) and ¹⁹F NMR (δ –110 to –120 ppm for fluorine) .

Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 282.0 (C₁₁H₁₀BrFN⁺). Validate with high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can fluorinated quinoline derivatives act as fluorescent probes?

Advanced Application

- Probe Design : Modify the quinoline core by introducing electron-withdrawing groups (e.g., bromine, fluorine) to enhance fluorescence quantum yield. Test emission spectra (λₑₓ 350 nm, λₑₘ 450–500 nm) in varying solvents (e.g., DMSO vs. PBS) .

- Mechanistic Insight : Use DFT calculations to correlate substituent effects (e.g., bromine at C8) with photophysical properties. Compare HOMO-LUMO gaps of derivatives .

Q. How to resolve contradictions in reported synthetic yields for halogenated quinolines?

Data Contradiction Analysis

- Variable Factors :

- Solvent Polarity : Higher polarity (e.g., DMF) may stabilize intermediates but increase side reactions.

- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter bromination efficiency.

- Mitigation Strategy : Replicate reactions under inert atmosphere (argon) and characterize intermediates via in-situ IR spectroscopy .

Q. What computational tools predict reactivity in fluorinated quinoline derivatives?

Methodological Approach

- Molecular Modeling : Use Gaussian or ORCA software to simulate electrophilic substitution at C7. Compare activation energies for bromination vs. chlorination pathways.

- Docking Studies : For biological applications, model interactions with target proteins (e.g., kinase binding pockets) using AutoDock Vina .

Q. How to assess biological activity of this compound?

Experimental Design

In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination). Include controls for halogenated compound cytotoxicity .

Mechanistic Studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., EGFR phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.